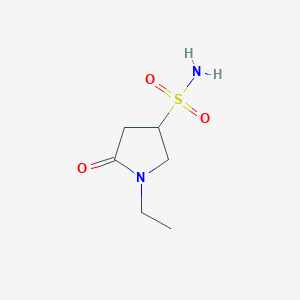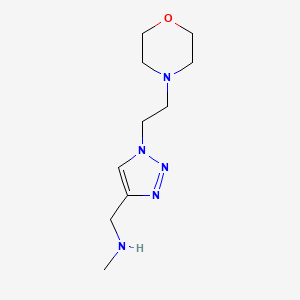
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine is a complex organic compound that features a triazole ring, a morpholine moiety, and a methylated amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves multiple steps, starting with the formation of the triazole ring through a cycloaddition reaction. The morpholine moiety is then introduced via nucleophilic substitution, followed by methylation of the amine group. Common solvents used in these reactions include anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF), with reaction temperatures ranging from room temperature to elevated temperatures depending on the specific step .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism by which n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethanamine: Similar in structure but with a benzimidazole ring instead of a triazole ring.
(1-Methyl-1H-imidazol-2-yl)methanamine: Contains an imidazole ring instead of a triazole ring.
N-Methyl-1-(4-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: Features a benzimidazole ring and a methylated amine group.
Uniqueness
n-Methyl-1-(1-(2-morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H19N5O |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
N-methyl-1-[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C10H19N5O/c1-11-8-10-9-15(13-12-10)3-2-14-4-6-16-7-5-14/h9,11H,2-8H2,1H3 |
InChIキー |
CIEIPQGRBCKSFN-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CN(N=N1)CCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


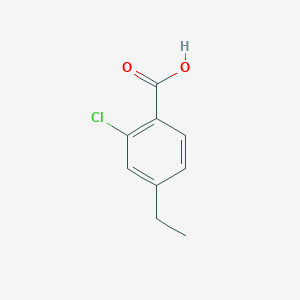
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
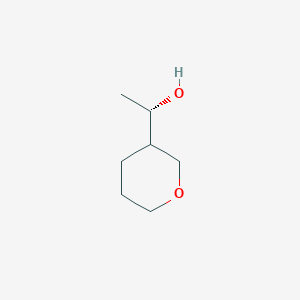
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
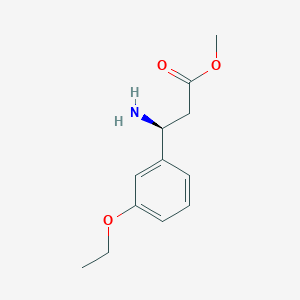
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

